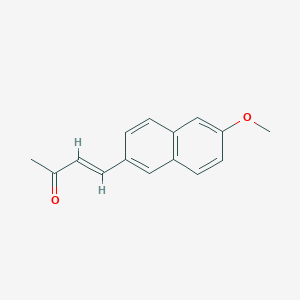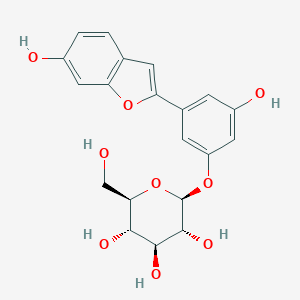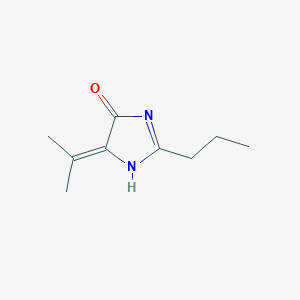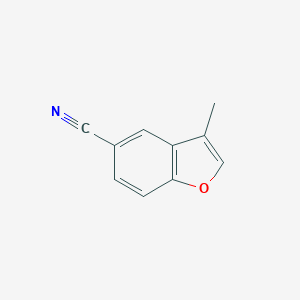
3-Methylbenzofuran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbenzofuran-5-carbonitrile is a chemical compound that belongs to the family of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
3-Methylbenzofuran-5-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antitumor, antiviral, and anti-inflammatory activities. In addition, it has been shown to possess potent inhibitory effects on various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest that 3-Methylbenzofuran-5-carbonitrile has the potential to be developed into novel drugs for the treatment of cancer, viral infections, and neurodegenerative diseases.
Mechanism Of Action
The mechanism of action of 3-Methylbenzofuran-5-carbonitrile is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, its antitumor activity is thought to be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, while its anti-inflammatory activity is attributed to its ability to suppress the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
3-Methylbenzofuran-5-carbonitrile has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Methylbenzofuran-5-carbonitrile is its broad range of pharmacological activities, which makes it a promising candidate for drug development. However, its low solubility in water and organic solvents may limit its use in certain experimental settings. In addition, its potential toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for the research on 3-Methylbenzofuran-5-carbonitrile. One area of interest is the development of novel derivatives with improved pharmacological properties. Another area of focus is the elucidation of the mechanism of action of 3-Methylbenzofuran-5-carbonitrile, which may lead to the discovery of new therapeutic targets. Furthermore, the investigation of its potential applications in material science, such as the synthesis of novel polymers and catalysts, is an area of growing interest.
Conclusion:
In conclusion, 3-Methylbenzofuran-5-carbonitrile is a promising compound with a wide range of potential applications in medicinal chemistry, organic synthesis, and material science. Its broad range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects, makes it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential toxicity, and to develop novel derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-Methylbenzofuran-5-carbonitrile can be achieved through several methods, including the reaction of 3-methylphenol with malononitrile in the presence of p-toluenesulfonic acid, and the reaction of 3-methylbenzofuran with cyanogen bromide. The former method is more commonly used due to its higher yield and simplicity.
properties
CAS RN |
150612-64-9 |
|---|---|
Product Name |
3-Methylbenzofuran-5-carbonitrile |
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C10H7NO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3 |
InChI Key |
PHFUQWIZTIRSOS-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C=C(C=C2)C#N |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)C#N |
synonyms |
5-Benzofurancarbonitrile, 3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



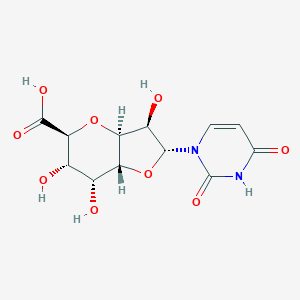
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
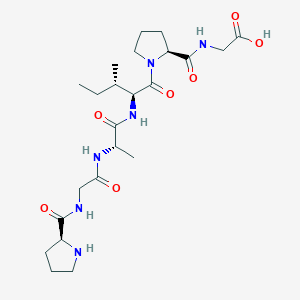
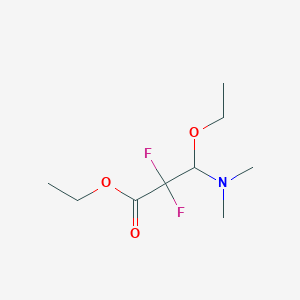
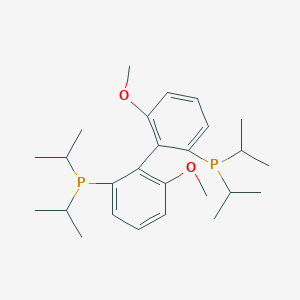
![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
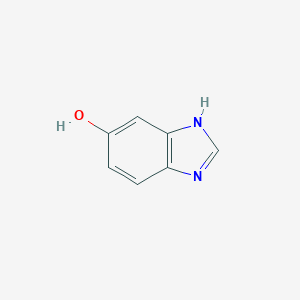
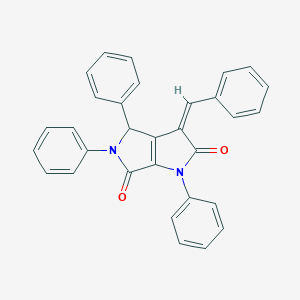
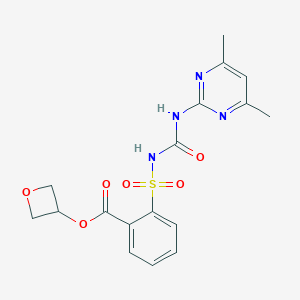
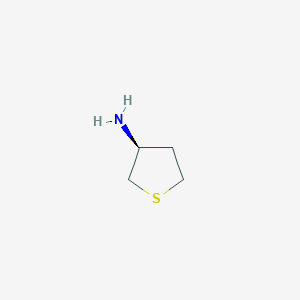
![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
